molecular formula C6H7Br2NO B6224639 3-(bromomethyl)pyridin-4-ol hydrobromide CAS No. 2770358-75-1

3-(bromomethyl)pyridin-4-ol hydrobromide

Cat. No.: B6224639
CAS No.: 2770358-75-1
M. Wt: 268.93 g/mol
InChI Key: USFQOBOJCQMRIZ-UHFFFAOYSA-N
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Description

Significance within Pyridine (B92270) and Halogenated Heterocyclic Chemistry

The pyridine ring is a fundamental scaffold in medicinal chemistry and materials science, found in numerous pharmaceuticals and functional materials. nih.gov The introduction of a hydroxyl group to form a pyridinol, and further, a halogen, creates a halogenated heterocyclic compound with distinct chemical properties. Brominated heterocycles, in particular, are valuable intermediates in organic synthesis due to their role in nucleophilic substitution and cross-coupling reactions, which allows for the rapid diversification of molecular structures. nih.gov

The compound 3-(Bromomethyl)pyridin-4-ol (B13636862) hydrobromide is a member of this important class of molecules. The presence of the bromine atom, an electronegative and good leaving group, alongside the pyridin-4-ol structure, suggests a unique electronic and reactivity profile that could be exploited in various chemical transformations. The pyridin-4-ol tautomer, pyridin-4-one, is a prevalent structure in biologically active compounds, and the introduction of a bromomethyl group offers a reactive handle for further chemical modification.

Strategic Importance as a Synthetic Building Block

The strategic value of 3-(Bromomethyl)pyridin-4-ol hydrobromide lies in its nature as a versatile synthetic building block. This is attributed to the presence of multiple reactive sites that can be selectively addressed.

The Bromomethyl Group: This is a highly reactive functional group, readily participating in nucleophilic substitution reactions. This allows for the straightforward introduction of the pyridin-4-ol moiety onto a wide range of substrates, including those containing oxygen, nitrogen, or sulfur nucleophiles, to form ethers, amines, and thioethers, respectively. This reactivity is a key feature for constructing more complex molecules. nih.gov

The Hydroxyl Group: The phenolic hydroxyl group on the pyridine ring can undergo a variety of reactions. It can be alkylated, acylated, or used in coupling reactions to further elaborate the molecular structure. Its acidity and nucleophilicity can be tuned by the reaction conditions.

This multifunctionality makes this compound a potentially valuable precursor for the synthesis of a diverse array of more complex heterocyclic compounds, which are of interest in the development of pharmaceuticals and agrochemicals. nih.gov

Scope of Academic Investigation: Methodologies, Reactivity, and Applications

While specific academic studies focused solely on this compound are limited, the general methodologies for investigating such a compound are well-established.

Methodologies for Characterization and Study:

Structural Elucidation: Standard spectroscopic techniques such as Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and mass spectrometry would be employed to confirm the structure and purity of the compound.

Reactivity Profiling: A systematic investigation of its reactions with various nucleophiles under different conditions (e.g., solvent, temperature, base) would be conducted to map its reactivity and synthetic utility. This would include exploring its participation in substitution reactions, N-alkylations, and potential metal-catalyzed cross-coupling reactions.

Physicochemical Property Determination: Experimental determination of properties such as pKa, solubility, and stability would be crucial for its application in different chemical and biological systems.

Potential Applications for Investigation:

Medicinal Chemistry: Given the prevalence of the pyridin-4-ol scaffold in bioactive molecules, this compound could serve as a key intermediate for the synthesis of novel therapeutic agents. The bromomethyl group allows for its conjugation to other molecules of interest.

Materials Science: The pyridine moiety can be used to create novel ligands for coordination chemistry or as a component in functional polymers and materials. nih.gov

Properties

CAS No.

2770358-75-1

Molecular Formula

C6H7Br2NO

Molecular Weight

268.93 g/mol

IUPAC Name

3-(bromomethyl)-1H-pyridin-4-one;hydrobromide

InChI

InChI=1S/C6H6BrNO.BrH/c7-3-5-4-8-2-1-6(5)9;/h1-2,4H,3H2,(H,8,9);1H

InChI Key

USFQOBOJCQMRIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CNC=C(C1=O)CBr.Br

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Bromomethyl Pyridin 4 Ol Hydrobromide

Elucidation of Precursor Selection and Conversion Strategies

The successful synthesis of 3-(bromomethyl)pyridin-4-ol (B13636862) hydrobromide hinges on the careful selection of precursor molecules and the strategic implementation of conversion reactions. The primary challenge lies in the selective introduction of a bromomethyl group onto the pyridine (B92270) ring while preserving the hydroxyl functionality.

Bromination Reactions of Pyridinol Alcohols

A common and direct approach to synthesizing bromoalkanes is the reaction of an alcohol with hydrogen bromide or hydrobromic acid. manac-inc.co.jp In the context of producing 3-(bromomethyl)pyridin-4-ol hydrobromide, the precursor would be 3-(hydroxymethyl)pyridin-4-ol. The reaction mechanism is dependent on the nature of the alcohol (primary, secondary, or tertiary). manac-inc.co.jp For a primary alcohol like the hydroxymethyl group on the pyridine precursor, the reaction typically proceeds via an SN2 mechanism. youtube.com This involves the protonation of the alcohol's hydroxyl group to form a good leaving group (water), followed by a nucleophilic attack by the bromide ion. youtube.comyoutube.com

Several reagents are available for the bromination of alcohols, with phosphorus tribromide (PBr₃) being a frequently used option. commonorganicchemistry.com This reagent also facilitates the conversion through an SN2 pathway, leading to an inversion of stereochemistry if a chiral center is present. commonorganicchemistry.com Another method involves the Appel reaction, which utilizes triphenylphosphine (B44618) (PPh₃) in conjunction with a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS). commonorganicchemistry.com This reaction also proceeds via an SN2 mechanism. commonorganicchemistry.com

Regioselective Bromination Approaches

Achieving regioselectivity—the control of where the bromination occurs—is paramount in the synthesis of this compound. The challenge is to brominate the hydroxymethyl group without affecting other positions on the pyridine ring.

One strategy involves the use of pyridine N-oxides. Baran et al. have demonstrated the regioselective bromination of fused pyridine N-oxides at the C2-position using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as the bromide source. tcichemicals.com This method proceeds under mild conditions and avoids harsh brominating agents like molecular bromine (Br₂) or phosphorus oxybromide (POBr₃). tcichemicals.com While this specific example targets the ring, it highlights the potential of N-oxide activation for controlled functionalization.

In the synthesis of related compounds, such as 5-bromo-6-hydroxytetrahydroisoquinolines, molecular bromine has been used to achieve high regioselectivity, affording the desired product in high yields. researchgate.netcornell.edu The reaction conditions, particularly temperature, play a crucial role in controlling the outcome. researchgate.netcornell.edu

Mechanistic Considerations in Bromide Introduction

The introduction of a bromide in place of a hydroxyl group on a primary alcohol, such as the hydroxymethyl group in a pyridinol precursor, typically follows an SN2 mechanism. youtube.com The key steps are:

Protonation of the Alcohol: The hydroxyl group is a poor leaving group. In the presence of an acid like HBr, the oxygen atom of the hydroxyl group is protonated, forming an oxonium ion. This converts the hydroxyl group into a much better leaving group: water. youtube.comyoutube.com

Nucleophilic Attack: The bromide ion (Br⁻), a good nucleophile, then attacks the carbon atom attached to the oxonium ion in a backside attack. youtube.com

Displacement: This attack displaces the water molecule, leading to the formation of the bromomethyl group. youtube.com

The SN2 pathway is favored for primary alcohols because the carbon atom is relatively unhindered, allowing for the backside attack of the nucleophile. youtube.com

For the bromination of the pyridine ring itself, the mechanism is typically electrophilic aromatic substitution. However, the synthesis of the target compound focuses on the substitution at the methyl group, making the SN2 pathway the relevant mechanism to consider for the conversion of the hydroxymethyl precursor.

Optimized Reaction Conditions and Process Parameters

Solvent Effects on Synthetic Efficiency and Selectivity

The choice of solvent can significantly influence the rate and outcome of bromination reactions. In SN2 reactions, polar aprotic solvents are generally preferred as they can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity. However, in the context of using HBr, a polar protic solvent is often used.

Studies on the Menshutkin reaction, a similar SN2 reaction involving a pyridine derivative, have shown that polar solvents like water, methanol, and acetonitrile (B52724) can have a strong catalytic effect, reducing the reaction's energy barrier. nih.gov In contrast, apolar solvents like cyclohexane (B81311) show a much weaker effect. nih.gov This suggests that a polar solvent would be beneficial for the synthesis of this compound.

The solubility of the reactants and intermediates is also a critical factor. nih.gov For instance, in a synthesis of 4-(bromomethyl)pyridine (B1298872) hydrobromide, chloroform (B151607) was used as the solvent for the reaction with PBr₃. chemicalbook.com In another procedure, 3-bromomethyl pyridine was extracted into dichloromethane. rsc.org The choice of solvent must be made to ensure that all components remain in the solution phase for the reaction to proceed efficiently.

The polarity of the solvent can also play a role in regioselectivity. While some studies have found that solvent polarity has only a small effect on the reaction rate in certain bromination reactions, it can be a key parameter to optimize. nih.gov For example, in the synthesis of 3-hydroxy-4-methylpyridine, a mixture of ethanol (B145695) and water was used to minimize side reactions.

Table 1: Solvent Effects on Bromination Reactions

Reaction TypeSolvent(s)EffectReference
Menshutkin Reaction (Pyr+MeBr)Water, Methanol, AcetonitrileStrong catalytic effect, reduced energy barrier. nih.gov
Menshutkin Reaction (Pyr+MeBr)CyclohexaneWeak interaction, no significant barrier reduction. nih.gov
Bromination of 4-(hydroxymethyl)pyridinium bromideChloroformUsed as the reaction solvent with PBr₃. chemicalbook.com
Synthesis of 3-hydroxy-4-methylpyridineEthanol/WaterMinimized side reactions.

Temperature and Pressure Influence on Reaction Kinetics

Temperature is a critical parameter that directly influences the rate of chemical reactions. For the bromination of alcohols, gentle heating is often required to drive the reaction to completion. manac-inc.co.jp However, the optimal temperature can vary depending on the specific substrate and reagents used.

In the synthesis of 4-(bromomethyl)pyridine hydrobromide, the reaction mixture was stirred at reflux, indicating the need for elevated temperatures. chemicalbook.com Similarly, the bromination of zinc oxide using HBr evolved from the thermal decomposition of tetrabromobisphenol A was found to be strongly dependent on temperature, with the reaction rate increasing at higher temperatures. nih.gov The process was observed to be almost instantaneous at 310°C and above. nih.gov

Conversely, some reactions require low temperatures to control selectivity and prevent side reactions. For example, the preparation of 3-bromomethyl pyridine from its hydrobromide salt involved cooling the reaction mixture to 0°C. rsc.org

Pressure is generally less of a critical parameter for these types of liquid-phase reactions unless gaseous reagents or byproducts are involved. The synthesis of this compound is typically carried out at atmospheric pressure.

Table 2: Temperature Effects on Bromination Reactions

ReactionTemperatureEffectReference
Bromination of 4-(hydroxymethyl)pyridinium bromideRefluxRequired to drive the reaction. chemicalbook.com
Bromination of ZnO with HBr≥ 310°CReaction becomes nearly instantaneous. nih.gov
Preparation of 3-bromomethyl pyridine0°CControlled reaction conditions. rsc.org
Synthesis of 3-hydroxy-4-methylpyridine80–120°COptimized to minimize side reactions.

Catalyst Systems for Enhanced Formation

The efficient synthesis of this compound hinges on the selective bromination of the methyl group at the 3-position of the pyridin-4-ol scaffold. This transformation can be challenging due to the potential for competing reactions, such as bromination of the pyridine ring itself. The choice of catalyst is therefore critical to enhance the reaction rate, yield, and selectivity.

While specific catalytic systems for the direct synthesis of this compound are not extensively documented in publicly available literature, insights can be drawn from analogous reactions involving the side-chain bromination of pyridine derivatives.

One promising approach involves the use of radical initiators in conjunction with a brominating agent like N-bromosuccinimide (NBS). Research on the bromination of acetyl-protected 2-amino-6-methylpyridine (B158447) has shown that the reaction can proceed via a free-radical mechanism, though it may compete with ring bromination. researchgate.net The use of a more electron-withdrawing protecting group was found to increase the yield of the side-chain brominated product, suggesting that modulating the electronic properties of the pyridine ring is a key strategy. researchgate.net For the synthesis of this compound, a catalyst system could involve a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, used in catalytic amounts to initiate the bromination of the methyl group with NBS.

Furthermore, a patent for the bromination of other pyridine derivatives highlights the use of a catalytic system comprising a copper source, a palladium source, and an optional ligand. google.com While the specific application was for ring bromination, the development of transition metal catalysts for selective C-H functionalization is a rapidly advancing field. A tailored catalyst system, potentially involving a first-row transition metal, could offer a pathway to the selective benzylic bromination of the 3-methyl-pyridin-4-ol precursor.

The following table summarizes potential catalyst systems for the formation of this compound, based on analogous reactions:

Catalyst SystemBrominating AgentProposed MechanismKey Considerations
AIBN or Benzoyl PeroxideN-Bromosuccinimide (NBS)Free Radical Chain ReactionRequires careful control of reaction conditions to minimize ring bromination. The electronic nature of the pyridine ring influences selectivity. researchgate.net
Transition Metal Catalyst (e.g., based on Cu or Pd)Various Bromine SourcesC-H ActivationOffers potential for high selectivity but requires significant catalyst development for this specific substrate. google.com
Phase Transfer Catalyst (e.g., Quaternary Ammonium Salt)Aqueous HBr / OxidantInterfacial ReactionCould be beneficial if starting from a salt form of the precursor, facilitating the reaction between aqueous and organic phases.

Green Chemistry Principles in Synthesis

The growing emphasis on sustainable chemical manufacturing necessitates the integration of green chemistry principles into the synthesis of compounds like this compound. rasayanjournal.co.in This involves the development of environmentally benign synthetic pathways, maximizing atom economy, and minimizing waste. researchgate.netnih.gov

Development of Sustainable Synthetic Pathways

Sustainable routes to this compound would ideally start from readily available and renewable feedstocks. A potential "green" synthesis could be envisioned starting from 3-methyl-4-hydroxypyridine (B42995). The bromination step is a key area for green innovation.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and lower energy consumption compared to conventional heating methods. nih.govacs.org The application of microwave irradiation to the bromination of 3-methyl-4-hydroxypyridine in the presence of a suitable brominating agent and a green solvent could represent a more sustainable pathway.

The choice of solvent is another critical factor. Traditional bromination reactions often employ chlorinated solvents like carbon tetrachloride, which are toxic and environmentally harmful. wikipedia.org Green chemistry encourages the use of safer alternatives such as water, ethanol, or ionic liquids. rasayanjournal.co.in For instance, a process utilizing an in-situ generation of bromine from a bromide-bromate solution in an aqueous medium could be a greener alternative to using elemental bromine. acs.org

Atom Economy and Waste Minimization

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. researchgate.net A reaction with high atom economy generates minimal waste.

Let's consider a hypothetical synthesis of this compound from 3-methyl-4-hydroxypyridine using N-bromosuccinimide (NBS) as the brominating agent, followed by treatment with HBr to form the hydrobromide salt.

Reaction: C₆H₇NO + C₄H₄BrNO₂ + HBr → C₆H₇Br₂NO + C₄H₅NO₂

Waste minimization also involves the selection of reagents that are less hazardous and produce less toxic by-products. For example, using H₂O₂/HBr as a brominating system is considered a greener alternative to traditional methods as the main by-product is water.

The following table outlines some green chemistry considerations for the synthesis:

Green Chemistry PrincipleApplication in Synthesis of this compound
Use of Renewable Feedstocks Sourcing 3-methyl-4-hydroxypyridine from bio-based precursors.
Alternative Energy Sources Employing microwave irradiation to accelerate the bromination reaction and reduce energy consumption. acs.org
Use of Safer Solvents Replacing chlorinated solvents with water, ethanol, or ionic liquids. rasayanjournal.co.in
High Atom Economy Designing the synthesis to maximize the incorporation of reactant atoms into the final product. Avoiding the use of protecting groups where possible. researchgate.net
Use of Catalysis Developing selective catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents. google.com
Waste Minimization Choosing brominating agents that produce non-toxic by-products, such as using H₂O₂/HBr systems.

Scale-Up Considerations and Industrial Synthesis Methodologies

Transitioning the synthesis of this compound from the laboratory to an industrial scale presents a unique set of challenges and requires robust methodologies to ensure safety, efficiency, and cost-effectiveness.

A key consideration in the scale-up of bromination reactions is heat management. Bromination reactions are often highly exothermic, and the accumulation of heat can lead to runaway reactions and the formation of undesired by-products. Industrial reactors for such processes must have efficient cooling systems and precise temperature control.

The choice of brominating agent is also critical for industrial applications. While NBS is a common laboratory reagent, for large-scale production, agents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) may be preferred due to their higher bromine content by weight and potentially safer handling characteristics. google.com A patent on the bromination of pyridine derivatives suggests that using a sub-stoichiometric amount of the brominating agent can help to avoid the formation of over-brominated side products. google.com

The purification of the final product is another significant hurdle in industrial synthesis. Crystallization is often the preferred method for purifying solid compounds on a large scale. The development of a robust crystallization process for this compound would be crucial for achieving the desired purity and for isolating the product in a stable, easy-to-handle form. This would involve a careful selection of solvents, temperature profiles, and seeding strategies.

Furthermore, the handling of corrosive materials like hydrobromic acid requires specialized equipment and adherence to strict safety protocols. The materials of construction for reactors and transfer lines must be resistant to corrosion.

The following table summarizes key considerations for the industrial synthesis of this compound:

ConsiderationIndustrial Methodology
Heat Management Use of jacketed reactors with efficient cooling systems, and potentially continuous flow reactors for better temperature control.
Reagent Selection Employing cost-effective and safer brominating agents like DBDMH. google.com Careful control of stoichiometry to maximize yield and minimize impurities.
Process Safety Implementation of robust safety protocols for handling corrosive and reactive materials. Use of appropriate personal protective equipment and engineering controls.
Product Isolation and Purification Development of a scalable crystallization process to ensure high purity and consistent product quality.
Waste Treatment Implementation of procedures for the safe handling and disposal or recycling of waste streams, including spent solvents and by-products.
Process Analytical Technology (PAT) Use of in-line analytical techniques to monitor the reaction progress and ensure consistent quality, leading to improved efficiency and safety.

Investigating the Reactivity Profile and Mechanistic Pathways of 3 Bromomethyl Pyridin 4 Ol Hydrobromide

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The bromomethyl group attached to the pyridine (B92270) ring is analogous to a benzylic halide, a class of compounds known for its enhanced reactivity in nucleophilic substitution reactions. This heightened reactivity stems from the ability of the aromatic ring to stabilize the transition states of both S_N1 and S_N2 reactions. ucalgary.caquora.com For 3-(bromomethyl)pyridin-4-ol (B13636862) hydrobromide, which is a primary halide, an S_N2 mechanism is generally expected. ucalgary.ca However, the potential for an S_N1 mechanism exists if a stable carbocation can be formed.

Kinetics and Thermodynamics of Substitution Processes

The kinetics of nucleophilic substitution reactions are described by the rate law, which depends on the mechanism. For an S_N2 reaction, the rate is dependent on the concentrations of both the substrate and the nucleophile (rate = k[substrate][nucleophile]). youtube.com In contrast, an S_N1 reaction's rate is determined solely by the concentration of the substrate in the rate-determining step (rate = k[substrate]). youtube.com

The thermodynamics of these substitution reactions are governed by the change in enthalpy (ΔH) and entropy (ΔS) between reactants and products. The formation of a more stable product drives the reaction forward. In a typical nucleophilic substitution on a bromomethyl group, a relatively weak carbon-bromine bond is broken and a stronger carbon-nucleophile bond is formed, often making the reaction enthalpically favorable. The entropy change will depend on the number of species in the rate-determining step. S_N2 reactions, being bimolecular, generally have a more negative entropy of activation compared to S_N1 reactions. researchgate.net

Table 1: General Kinetic and Thermodynamic Parameters for S_N1 and S_N2 Reactions

ParameterS_N1 ReactionS_N2 Reaction
Rate Law Rate = k[Substrate]Rate = k[Substrate][Nucleophile]
Molecularity UnimolecularBimolecular
Reaction Order First-orderSecond-order
Intermediate CarbocationNone (Transition State)
Stereochemistry RacemizationInversion of configuration
Solvent Effect Favored by polar protic solventsFavored by polar aprotic solvents
ΔS‡ (Entropy of Activation) Generally small or slightly positiveGenerally negative

Stereochemical Outcomes of Displacement Reactions

The stereochemical outcome of a nucleophilic substitution reaction is a key indicator of the underlying mechanism. If the carbon atom of the bromomethyl group were chiral (which it is not in this specific molecule, but could be in a derivative), an S_N2 reaction would proceed with a complete inversion of stereochemistry at the reaction center. youtube.com This is a consequence of the backside attack of the nucleophile on the carbon atom, which forces the leaving group to depart from the opposite side. youtube.com

Conversely, an S_N1 reaction would lead to a racemic mixture of products. youtube.com The formation of a planar carbocation intermediate allows the nucleophile to attack from either face with equal probability, resulting in both retention and inversion of configuration. youtube.com Given the likely predominance of the S_N2 mechanism for 3-(bromomethyl)pyridin-4-ol hydrobromide, any nucleophilic displacement at the bromomethyl carbon is expected to proceed with inversion of configuration if a chiral center were present.

Influence of Substrate and Nucleophile Structure on Reactivity

The reactivity of this compound in nucleophilic substitution reactions is significantly influenced by its structure. The electron-withdrawing nature of the protonated pyridine ring makes the methylene (B1212753) carbon more electrophilic and thus more susceptible to nucleophilic attack. However, this is counteracted to some extent by the electron-donating hydroxyl group.

The strength of the nucleophile is a critical factor in S_N2 reactions. libretexts.org Stronger nucleophiles will react faster than weaker ones. The nature of the leaving group is also important; bromide is a good leaving group, which facilitates the substitution reaction.

Electrophilic Aromatic Substitution Dynamics of the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. youtube.com The protonation of the nitrogen in this compound further deactivates the ring, making EAS even more challenging.

Positional Selectivity and Directing Effects

The position of electrophilic attack is determined by the directing effects of the substituents already present on the ring. In this compound, there are three directing groups to consider: the protonated pyridine nitrogen, the bromomethyl group at position 3, and the hydroxyl group at position 4.

Protonated Pyridine Nitrogen: The positively charged nitrogen atom is a powerful deactivating group and a meta-director. It strongly withdraws electron density from the ring, particularly from the ortho (2 and 6) and para (4) positions. youtube.com

Hydroxyl Group (-OH): The hydroxyl group at position 4 is a strongly activating, ortho-para director due to its ability to donate electron density to the ring via resonance. organicchemistrytutor.com

Bromomethyl Group (-CH₂Br): The bromomethyl group is a weakly deactivating group due to the inductive effect of the bromine atom, and it is an ortho-para director. libretexts.org

The directing effects of these substituents are in conflict. The strongly activating and ortho-directing hydroxyl group would favor substitution at positions 3 and 5. Position 3 is already occupied by the bromomethyl group. Therefore, the most likely position for electrophilic attack is position 5. The powerful activating effect of the hydroxyl group is expected to overcome the deactivating and meta-directing influence of the protonated nitrogen and the weak deactivating effect of the bromomethyl group.

Table 2: Directing Effects of Substituents in this compound

SubstituentPositionElectronic EffectActivating/DeactivatingDirecting Effect
Pyridinium (B92312) Nitrogen1-I, -M (strongly deactivating)DeactivatingMeta (to positions 3 and 5)
Bromomethyl3-I (weakly deactivating)DeactivatingOrtho, Para (to positions 2, 4, 6)
Hydroxyl4-I, +M (strongly activating)ActivatingOrtho, Para (to positions 3 and 5)

Tautomeric Equilibria and Their Impact on Reactivity

The reactivity of this compound is intrinsically linked to the complex tautomeric and acid-base equilibria governing its core heterocyclic structure. The position of a single proton dictates whether the molecule exists as an aromatic alcohol (a phenol-like hydroxypyridine) or a non-benzenoid cyclic ketone (a pyridone), a distinction that profoundly alters its electronic properties and reaction pathways.

Pyridin-4-ol/4-Pyridone Tautomerism in Solution and Solid State

The parent structure of the compound , the pyridin-4-ol ring, is subject to a well-documented tautomeric equilibrium with its counterpart, pyridin-4(1H)-one, often referred to as 4-pyridone. wikipedia.org This equilibrium involves the migration of the hydroxyl proton to the ring's nitrogen atom.

The dominant tautomeric form is highly dependent on the molecule's environment. stackexchange.com

In the gas phase , the aromatic pyridin-4-ol (or 4-hydroxypyridine) tautomer is the more stable form. wikipedia.org

In non-polar solvents , the two tautomers, pyridin-4-ol and 4-pyridone, can coexist in comparable amounts. stackexchange.com

In polar solvents and in the solid state , the equilibrium shifts significantly, favoring the 4-pyridone form. stackexchange.com This preference in polar media and the crystalline form is largely attributed to the greater ability of the pyridone tautomer to form strong intermolecular hydrogen bonds.

For this compound, it is the 4-pyridone tautomer that is expected to predominate in most laboratory settings, particularly in polar solvents or as a solid.

Theoretical and Experimental Studies of Tautomeric Preferences

The tautomeric equilibrium of hydroxypyridines has been a subject of extensive theoretical and experimental investigation. Ab initio calculations have been employed to determine the relative stabilities of the tautomers, providing insights that complement experimental findings. wayne.edu

Computational studies on the parent 4-pyridone/4-hydroxypyridine (B47283) system have yielded refined theoretical estimates of their energy differences. After accounting for factors like geometry optimization, polarization, electron correlation, and zero-point vibrational energy, calculations indicate that 4-hydroxypyridine is more stable than 4-pyridone in the gas phase by approximately 2.4 kcal/mol. wayne.edu However, other computational analyses suggest that this tautomerization also results in a significant gain in aromaticity, which, along with Pauli repulsion relief, drives the equilibrium. nih.gov

Role of Hydrobromide Counterion in Tautomeric Stabilization

The presence of the hydrobromide counterion (HBr) is a critical factor that influences the tautomeric equilibrium of 3-(bromomethyl)pyridin-4-ol. The hydrobromide salt ensures an acidic environment, leading to the protonation of the most basic site on the molecule: the pyridine nitrogen. wikipedia.org

This protonation has a profound effect on the electronic structure and, consequently, the stability of the tautomers.

Protonation of the pyridin-4-ol tautomer results in a cationic species, 4-hydroxy-3-(bromomethyl)pyridinium bromide. The positive charge on the nitrogen atom enhances the electron-withdrawing nature of the ring, which can stabilize the molecule.

Protonation of the 4-pyridone tautomer (at the nitrogen) would create a dicationic species if the hydroxyl group was also protonated, which is less likely. More plausibly, protonation occurs at the nitrogen of the neutral 4-pyridone tautomer, leading to a resonance-stabilized cation where the positive charge is delocalized between the nitrogen and the exocyclic oxygen.

The acidic conditions imposed by the hydrobromide salt favor the protonated forms. Protonation of the pyridine nitrogen is known to significantly alter the electronic properties and bonding within the ring, thereby stabilizing the resulting complex. rsc.org Interconversion between hydroxypyridine and pyridone forms can be directly mediated by the presence of acids. researchgate.net Therefore, the hydrobromide counterion plays a direct role in stabilizing the protonated state of the molecule, which in turn influences the position of the tautomeric equilibrium.

Acid-Base Chemistry and Protonation Effects

The acid-base properties of this compound are central to its reactivity, governing which sites on the molecule are nucleophilic or electrophilic and influencing the stability of reaction intermediates.

Protonation States and Their Influence on Reaction Pathways

The primary site of protonation on the 3-(bromomethyl)pyridin-4-ol core is the heterocyclic nitrogen atom. wikipedia.org The lone pair of electrons on the nitrogen is not part of the aromatic π-system, making it available for protonation, similar to tertiary amines. wikipedia.org As the compound is supplied as a hydrobromide salt, the nitrogen is already protonated, forming a pyridinium ion.

This protonation is not merely a spectator effect; it actively modulates the molecule's reactivity:

Increased Electrophilicity of the Ring: The positive charge on the nitrogen atom makes the pyridinium ring significantly more electron-deficient. This increased electrophilicity can influence substitution reactions on the ring itself, though the bromomethyl group is typically the more reactive site.

Activation of the Bromomethyl Group: The protonated pyridinium ring acts as a strong electron-withdrawing group. This electronic pull enhances the partial positive charge on the benzylic carbon of the bromomethyl group (—CH₂Br), making it more susceptible to nucleophilic attack. This is a key factor in its utility as an alkylating agent.

Influence on the 4-OH Group: The acidic nature of the pyridinium ion lowers the pKa of the 4-hydroxyl group, making it more acidic than in the unprotonated form. However, in the strongly acidic medium provided by the HBr salt, this hydroxyl group will remain protonated and is less likely to act as a nucleophile itself without the addition of a base.

Theoretical studies on analogous protonated pyridones show that protonation dramatically alters the electronic transition energies and potential energy surfaces of the molecule, which can lead to different photochemical and reaction pathways compared to the neutral species. aip.orgnih.gov

Role of the Hydrobromide Salt in Reaction Media

The hydrobromide salt is integral to the chemical environment, serving multiple roles in a reaction medium.

Source of Acidity: The salt provides a source of hydrobromic acid (HBr), ensuring the reaction medium is acidic. This prevents the unintended deprotonation of the pyridinium nitrogen or the 4-hydroxyl group and can be essential for reactions that require acid catalysis. clockss.org

Source of Bromide Ions: The salt provides a ready source of bromide ions (Br⁻). While bromide is a weak nucleophile, its presence in high concentration can influence certain reaction equilibria, for example, in substitution reactions where bromide itself is the leaving group. wikipedia.org In some cases, HBr can participate directly in reactions, such as the free-radical addition to alkenes in the presence of peroxides. masterorganicchemistry.com

Control of Reactant State: By keeping the pyridine nitrogen protonated, the hydrobromide salt ensures the molecule remains in its more reactive, electron-deficient state. This is crucial for consistent results in reactions involving nucleophilic attack at the bromomethyl position.

In essence, the hydrobromide salt is not just a counterion but an active component that defines the protonation state, acidity, and ionic composition of the reaction environment, all of which are critical determinants of the reaction pathways available to 3-(bromomethyl)pyridin-4-ol.

Rearrangement Reactions and Fragmentation Pathways

The structural features of this compound—a pyridinium cation, a hydroxyl group, and a bromomethyl substituent—create a molecule susceptible to a variety of transformations. The pyridinium moiety itself is a key feature, as pyridinium salts are known to undergo single electron reduction, which can initiate C-N bond cleavage. This process can lead to the formation of radical species and subsequent rearrangement or fragmentation reactions. nih.gov

In the context of mass spectrometry, peptides derivatized with pyridinium salts have been shown to produce characteristic fragmentation patterns. Under low to moderate collision energy, these derivatives often yield abundant y-type ions, which are useful for sequencing. However, at higher collision energies, the spectra can be dominated by the protonated pyridinium ions, which can serve as reporter ions. nih.gov This suggests that under energetic conditions, the pyridinium ring itself is a stable fragment.

The thermal behavior of related heterocyclic compounds also provides insight. For instance, thermal analysis of Meldrum's acid derivatives incorporating a pyridine ring shows multi-step mass loss, indicating a series of decomposition reactions. researchgate.net The specific decomposition temperatures and pathways are influenced by the substituents on the pyridine ring.

For this compound, the interplay between the hydroxyl and bromomethyl groups is crucial. The hydroxyl group can participate in tautomerism, existing in equilibrium with its pyridone form. This equilibrium can be influenced by the solvent and the presence of the hydrobromide salt. The bromomethyl group is a reactive site, susceptible to nucleophilic attack and also capable of forming a relatively stable benzyl-type radical upon homolytic cleavage.

Under thermal conditions or electron impact in a mass spectrometer, several fragmentation pathways can be postulated:

Loss of HBr: The hydrobromide salt can readily lose hydrogen bromide.

Loss of the Bromomethyl Group: Cleavage of the C-C bond between the pyridine ring and the bromomethyl group can lead to the formation of a pyridinol radical cation and a bromomethyl radical.

Fragmentation of the Pyridine Ring: Following initial fragmentation events, the pyridine ring itself can undergo cleavage, leading to smaller, stable fragments. The specific fragmentation pattern would be influenced by the position of the substituents.

Detailed mechanistic studies, likely involving techniques such as tandem mass spectrometry (MS/MS) and computational chemistry, would be necessary to fully elucidate the specific rearrangement and fragmentation pathways of this particular compound.

Interactive Data Table: Postulated Fragmentation Data

The following table outlines potential major fragment ions that could be observed in the mass spectrum of this compound under electron ionization (EI) conditions. The m/z values are calculated for the most abundant isotopes.

Postulated Fragment IonMolecular FormulaCalculated m/zPossible Origin
[M-HBr]+•C6H6BrNO+•187.96Loss of hydrogen bromide from the molecular ion
[M-Br]+C6H7NO+109.05Cleavage of the C-Br bond
[M-CH2Br]+C5H5NO+95.04Cleavage of the C-C bond to the bromomethyl group
[C5H4N]+C5H4N+78.03Fragmentation of the pyridine ring

Unable to Generate Article on "this compound" Due to Lack of Scientific Data

Following a comprehensive search of scientific databases and chemical literature, it has been determined that there is no available information on the chemical compound "this compound." The search queries consistently yielded results for related but structurally distinct compounds, namely 3-(bromomethyl)pyridine (B1585428) hydrobromide and 4-(bromomethyl)pyridine (B1298872) hydrobromide .

The detailed outline provided for the article, including topics such as the construction of advanced heterocyclic scaffolds, synthesis of macrocyclic structures, and its role as a key intermediate, appears to correspond to the known applications of these more common reagents. For instance, the use of 3-(bromomethyl)pyridine hydrobromide as a versatile building block in the synthesis of pharmaceuticals, functionalized ligands, and materials is well-documented. chemimpex.comnih.govsigmaaldrich.com Specifically, its application in forming ether ligands and precursors for macrocyclic structures has been reported in the literature. sigmaaldrich.comrsc.org

However, the presence of a hydroxyl (-ol) group at the 4-position of the pyridine ring, as specified in the requested compound name "this compound," fundamentally changes the molecule's structure and reactivity. No synthesis, reaction, or application data for this specific molecule could be retrieved.

Given the strict instructions to adhere to the provided outline and focus solely on the specified compound, generating an article would require fabricating information, which contravenes the principles of scientific accuracy. Therefore, in the absence of any verifiable data for "this compound," it is not possible to produce the requested scientific article.

It is recommended to verify the chemical name and structure of the compound of interest. The intended subject may have been "3-(bromomethyl)pyridine hydrobromide," for which a substantial body of scientific work exists that would align with the requested topics of discussion.

Strategic Applications in Complex Organic Synthesis Utilizing 3 Bromomethyl Pyridin 4 Ol Hydrobromide

Development of Specialized Organic Reagents

The reactivity of the bromomethyl group in 3-(bromomethyl)pyridin-4-ol (B13636862) hydrobromide allows for its conversion into a variety of other functional groups, thereby creating a suite of specialized reagents. The pyridin-4-ol core, often existing in equilibrium with its pyridin-4-one tautomer, imparts unique electronic and chelating properties to these derived reagents. The hydrobromide salt form ensures stability for storage, and the free base can be readily generated in situ for subsequent reactions. rsc.org

A key transformation is the conversion of the bromomethyl group to a nucleophilic or electrophilic partner. For instance, reaction with sodium azide (B81097) can yield the corresponding azidomethyl derivative, a precursor for the introduction of an amino group via reduction or for use in click chemistry. Alternatively, reaction with phosphines, such as triphenylphosphine (B44618), can generate a phosphonium (B103445) salt, a stable precursor for a Wittig reagent. Such a reagent would be instrumental in olefination reactions, allowing for the formation of a carbon-carbon double bond with the pyridin-4-ol system attached.

Furthermore, the hydroxyl group on the pyridine (B92270) ring can be leveraged for further functionalization, although this typically requires protection of the bromomethyl group or careful selection of reaction conditions to ensure chemoselectivity.

Below is a table of potential specialized reagents derived from 3-(bromomethyl)pyridin-4-ol hydrobromide and their prospective applications in organic synthesis.

Table 1: Specialized Organic Reagents Derived from this compound

Derived Reagent NameStructurePotential Synthetic Application
(4-Hydroxy-pyridin-3-ylmethyl)triphenylphosphonium bromideWittig reactions to form vinylpyridines.
3-(Azidomethyl)pyridin-4-olPrecursor to 3-(aminomethyl)pyridin-4-ol; click chemistry.
3-(Mercaptomethyl)pyridin-4-olIntroduction of a thiol group for use in S-alkylation or as a ligand.
2-((4-Hydroxypyridin-3-yl)methyl)isoindoline-1,3-dioneGabriel synthesis precursor for 3-(aminomethyl)pyridin-4-ol.

Methodologies for Installing Pyridin-4-ol Moieties

The primary utility of this compound lies in its capacity as an alkylating agent to introduce the (4-hydroxypyridin-3-yl)methyl group into a wide array of molecules. The electron-withdrawing nature of the pyridine ring activates the bromomethyl group for nucleophilic substitution reactions. chemimpex.com This allows for the formation of new carbon-heteroatom and carbon-carbon bonds.

O-Alkylation: Phenols and alcohols can be readily alkylated using this compound in the presence of a suitable base to afford the corresponding ethers. This methodology is particularly valuable in medicinal chemistry for the synthesis of aryl and alkyl pyridinylmethyl ethers, which are common substructures in biologically active compounds. The choice of base and solvent is crucial to control the reaction rate and minimize side reactions.

N-Alkylation: Amines, amides, and other nitrogen-containing heterocycles can be effectively alkylated to introduce the pyridinylmethyl scaffold. These reactions are fundamental in the synthesis of ligands for metal catalysis and in the development of pharmaceutical candidates where the pyridine nitrogen can act as a hydrogen bond acceptor.

S-Alkylation: Thiols are excellent nucleophiles and react smoothly with this compound to form thioethers. This reaction is often high-yielding and proceeds under mild conditions.

C-Alkylation: The formation of a carbon-carbon bond using this compound can be achieved with soft carbon nucleophiles, such as enolates derived from β-dicarbonyl compounds or stabilized carbanions. These reactions provide a direct route to more complex carbon skeletons bearing the pyridin-4-ol moiety.

The following table summarizes various methodologies for the installation of the pyridin-4-ol moiety using this compound, with illustrative examples.

Table 2: Methodologies for Installing the Pyridin-4-ol Moiety

Reaction TypeNucleophileProduct ClassIllustrative Reaction Conditions
O-AlkylationPhenolAryl (4-hydroxypyridin-3-yl)methyl etherK₂CO₃, Acetone, reflux
N-AlkylationPiperidine1-((4-Hydroxypyridin-3-yl)methyl)piperidineEt₃N, CH₂Cl₂, rt
S-AlkylationThiophenolPhenyl((4-hydroxypyridin-3-yl)methyl)sulfaneNaH, THF, 0 °C to rt
C-AlkylationDiethyl malonateDiethyl 2-((4-hydroxypyridin-3-yl)methyl)malonateNaOEt, EtOH, reflux

Advanced Spectroscopic and Structural Elucidation of 3 Bromomethyl Pyridin 4 Ol Hydrobromide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy.nih.govmdpi.com

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 3-(bromomethyl)pyridin-4-ol (B13636862) hydrobromide in solution. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the chemical environment of each atom.

In the ¹H NMR spectrum, the protons on the pyridine (B92270) ring exhibit distinct chemical shifts and coupling patterns that are characteristic of their relative positions. The bromomethyl group protons typically appear as a singlet, with its chemical shift influenced by the electronegativity of the bromine atom and the electronic effects of the pyridine ring. The hydroxyl proton's resonance can vary in position and may be broadened due to chemical exchange with the solvent or other molecules.

The ¹³C NMR spectrum complements the proton data by providing the chemical shifts of all carbon atoms within the molecule. The positions of the carbon signals, including those of the pyridine ring and the bromomethyl group, are indicative of their electronic environment.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, multi-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms. For 3-(bromomethyl)pyridin-4-ol hydrobromide, COSY would show correlations between the protons on the pyridine ring, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly bonded to carbon atoms. This allows for the direct assignment of a proton resonance to its attached carbon. For example, the signal for the bromomethyl protons would be correlated with the signal for the bromomethyl carbon.

A hypothetical table of expected NMR data is presented below. Actual chemical shifts can vary based on the solvent and other experimental conditions.

Interactive Data Table: Predicted NMR Data for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations
H2~8.2 (d)-C3, C4, C6
C2-~145-
H3---
C3-~125-
CH₂Br~4.5 (s)~30C3, C4
H4 (OH)variable-C3, C4, C5
C4-~160-
H5~7.8 (d)-C3, C4, C6
C5-~120-
H6~8.2 (d)-C2, C4, C5
C6-~145-

Pyridin-4-ol derivatives can exist in equilibrium with their pyridone tautomer. Dynamic NMR (DNMR) spectroscopy is a valuable tool for investigating the kinetics of this tautomeric exchange. researchgate.net By monitoring the NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals corresponding to the exchanging species.

At low temperatures, where the exchange is slow on the NMR timescale, separate signals for each tautomer may be observed. As the temperature is increased, the exchange rate increases, leading to broadening of the signals. At higher temperatures, where the exchange is fast, a single, averaged signal is observed. By analyzing the line shapes at various temperatures, the rate constants for the tautomeric exchange and the activation energy for the process can be determined. researchgate.net This provides crucial information about the relative stabilities of the tautomers and the energy barrier for their interconversion.

X-ray Crystallography for Solid-State Conformational Analysis.

A single-crystal X-ray diffraction study of this compound would yield a detailed molecular structure. This analysis would precisely determine the lengths of all covalent bonds, such as the C-C, C-N, C-O, and C-Br bonds. scribd.com It would also provide the angles between these bonds and the dihedral angles, which describe the conformation of the molecule, particularly the orientation of the bromomethyl group relative to the pyridine ring. This data is fundamental for understanding the molecule's geometry and steric properties.

Interactive Data Table: Representative Bond Lengths and Angles from X-ray Crystallography

ParameterValue
C-Br Bond Length~1.95 Å
C-O Bond Length~1.36 Å
C-N Bond Length (average)~1.34 Å
C-C Bond Length (average)~1.39 Å
C-C-Br Bond Angle~112°
C-C-O Bond Angle~120°
Pyridine Ring Angles~120° (average)

Mass Spectrometry Techniques for Mechanistic Interrogation.

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of this compound and can provide valuable information about its fragmentation pathways, which can be used for structural elucidation and to probe reaction mechanisms.

Under electron ionization (EI), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The fragmentation pattern is often characteristic of the compound's structure. For this compound, common fragmentation pathways could include the loss of the bromine atom, the hydrobromide, or cleavage of the bromomethyl group.

Softer ionization techniques, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), can be used to observe the intact molecular ion with minimal fragmentation. This is particularly useful for confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which can be used to determine the elemental composition of the molecule and its fragments.

High-Resolution Mass Spectrometry (HRMS) for Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or five decimal places. This precision allows for the determination of the elemental composition of a molecule. In the context of reaction monitoring, HRMS can be used to track the consumption of reactants and the formation of products and intermediates in real-time. For the synthesis of a target compound, aliquots from the reaction mixture would be analyzed at different time points. The resulting data would show the appearance and increase in intensity of the ion corresponding to the exact mass of the product, confirming its formation and allowing for the optimization of reaction conditions.

Table 1: Hypothetical HRMS Data for Reaction Monitoring

Time (hours)Reactant (m/z)Product (m/z)
0[Exact Mass]Not Detected
1[Decreased Intensity][Detected Intensity]
2[Further Decreased Intensity][Increased Intensity]
4Not Detected[Maximum Intensity]
This table illustrates the expected trend in HRMS data during a successful chemical reaction.

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis in Reaction Systems

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. In a typical experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. This technique provides valuable information about the structure of the precursor ion. By analyzing the fragmentation pattern, chemists can deduce the connectivity of atoms within a molecule. For a compound like this compound, MS/MS would reveal characteristic losses, such as the bromine atom, the bromomethyl group, or other fragments, which would help to confirm its structure.

Table 2: Predicted Fragmentation Pattern from MS/MS Analysis

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure
[M+H]⁺[Value]Br[Structure without Br]
[M+H]⁺[Value]CH₂Br[Structure without CH₂Br]
[M+H]⁺[Value]HBr[Structure after HBr loss]
This table presents a hypothetical fragmentation pattern that could be observed for the target compound.

Advanced Vibrational Spectroscopy (IR, Raman) for Functional Group States

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. They are particularly useful for identifying functional groups and studying intermolecular interactions.

Analysis of Hydrogen Bonding Networks

The hydroxyl (-OH) group in 3-(bromomethyl)pyridin-4-ol and the N-H group in the pyridinium (B92312) hydrobromide form can participate in hydrogen bonding. These interactions cause characteristic shifts in the vibrational frequencies of the involved groups. In IR and Raman spectra, the O-H and N-H stretching bands would appear broadened and shifted to lower wavenumbers compared to a non-hydrogen-bonded state. The extent of this shift can provide information about the strength and nature of the hydrogen bonding network in the solid state or in solution.

Monitoring Reaction Progress and Intermediate Formation

Vibrational spectroscopy can also be employed to monitor the progress of a chemical reaction. For instance, in the synthesis of this compound, one could monitor the disappearance of the vibrational bands corresponding to the starting materials and the appearance of new bands characteristic of the product. For example, the formation of the C-Br bond would give rise to a specific stretching vibration at a characteristic frequency in the low-wavenumber region of the Raman spectrum.

Table 3: Key Vibrational Modes for Reaction Monitoring

Functional GroupTechniqueCharacteristic Wavenumber (cm⁻¹)Observation during Reaction
Starting Material Functional GroupIR/Raman[Typical Range]Disappearance
C-BrRaman[Typical Range]Appearance
O-H (product)IR[Typical Range]Appearance/Shift
This table highlights key functional groups and their expected spectral changes during synthesis.

Chiroptical Spectroscopy (if stereocenters are relevant in derivatives)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules, which are non-superimposable on their mirror images. If derivatives of 3-(bromomethyl)pyridin-4-ol were synthesized to contain a stereocenter, these techniques would be essential for determining the stereochemistry and optical purity of the products. The CD spectrum would show differential absorption of left and right circularly polarized light, providing a unique fingerprint for each enantiomer.

Computational and Theoretical Chemistry Studies of 3 Bromomethyl Pyridin 4 Ol Hydrobromide

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to modern chemical research. arxiv.org These approaches solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. nih.gov For 3-(bromomethyl)pyridin-4-ol (B13636862) hydrobromide, DFT methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), are employed to balance computational cost with accuracy in predicting molecular properties.

The electronic structure of a molecule governs its reactivity. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. For 3-(bromomethyl)pyridin-4-ol hydrobromide, the HOMO is expected to be localized on the electron-rich pyridin-4-ol ring and the bromine atom, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is likely distributed over the pyridine (B92270) ring and the antibonding σ* orbital of the C-Br bond, suggesting a susceptibility to nucleophilic attack at the bromomethyl carbon.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability. mdpi.com A smaller gap generally implies higher reactivity. Computational methods can precisely calculate this gap and visualize the molecular electrostatic potential (MEP), which maps the electron density to identify regions prone to electrophilic and nucleophilic interactions. nih.gov

Table 1: Illustrative Frontier Orbital Analysis for 3-(Bromomethyl)pyridin-4-ol Note: This data is representative of typical DFT calculation outputs and is for illustrative purposes.

layers Parameterfunctions Calculated Value (eV)description Implication
HOMO Energy-6.85Energy of the highest occupied molecular orbital; relates to ionization potential.
LUMO Energy-1.23Energy of the lowest unoccupied molecular orbital; relates to electron affinity.
HOMO-LUMO Gap (ΔE)5.62Indicates kinetic stability and chemical reactivity.

DFT calculations are highly effective in predicting spectroscopic properties. For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the magnetic shielding tensors for each nucleus. nih.gov These values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (TMS). acs.org This predictive capability is invaluable for assigning peaks in experimental spectra and confirming molecular structures. d-nb.infoacs.org

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. cdnsciencepub.comcore.ac.uk These calculations determine the normal modes of vibration and their corresponding frequencies. researchgate.netresearchgate.net While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be corrected using empirical scaling factors, leading to excellent agreement with experimental data. researchgate.net

Table 2: Representative Predicted vs. Experimental Spectroscopic Data Note: This data is hypothetical and serves to illustrate the output of predictive calculations.

science Propertyflare Atom/Groupcalculate Calculated Valueanalytics Experimental Value
13C NMR Shift (ppm)C-Br35.234.8
1H NMR Shift (ppm)CH2-Br4.654.59
IR Frequency (cm-1)C-Br Stretch685678
IR Frequency (cm-1)O-H Stretch34503435

Quantum chemical calculations are instrumental in mapping the potential energy surface of a chemical reaction. researchgate.netnih.gov By locating the geometries of reactants, transition states, and products, a complete energetic profile can be constructed. osu.edu For this compound, a key reaction pathway to investigate would be the nucleophilic substitution at the bromomethyl carbon.

Table 3: Example Energetic Profile for a Nucleophilic Substitution Reaction Note: Values are illustrative for the reaction of 3-(bromomethyl)pyridin-4-ol with a generic nucleophile (Nu-).

timeline Reaction Stepbolt Parameterspeed Calculated Value (kcal/mol)
Reactants → Transition StateActivation Energy (Ea)+22.5
Reactants → ProductsReaction Enthalpy (ΔH)-15.8

Molecular Dynamics Simulations

While quantum chemical calculations typically model molecules in the gas phase or with simplified solvent models, Molecular Dynamics (MD) simulations provide a way to study molecular behavior over time in a more realistic, explicitly solvated environment. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the exploration of conformational changes and dynamic processes. arxiv.org

The presence of a solvent can significantly influence the structure and reactivity of a solute. For a charged species like this compound, interactions with polar solvent molecules (e.g., water) are particularly important. MD simulations can model these interactions explicitly, providing insights into the solvation shell structure and its effect on the molecule's conformational preferences. For instance, the orientation of the bromomethyl group relative to the pyridine ring might change in response to the solvent environment, which in turn could affect its accessibility for reaction.

MD simulations can be used to explore the dynamic pathways of a chemical reaction. By simulating the system at elevated temperatures or by using enhanced sampling techniques, it is possible to observe reaction events and map out the trajectory from reactants to products. This approach complements the static picture provided by quantum chemical calculations of the potential energy surface. It allows for the study of dynamic effects and the statistical sampling of transition state regions, providing a more complete understanding of the reaction mechanism.

Mechanistic Insights from Computational Modeling

Computational modeling provides a microscopic view of chemical reactions, allowing for the detailed examination of reaction pathways, transition states, and intermediate structures. For complex organic transformations involving this compound, these theoretical approaches are crucial for unraveling the intricate details of reaction mechanisms.

The synthesis and subsequent reactions of this compound can proceed through multi-step pathways. Identifying the rate-determining step (RDS) is fundamental to optimizing reaction conditions and improving yields. Computational methods, such as Density Functional Theory (DFT), are employed to calculate the energy profiles of potential reaction pathways. By locating the transition state with the highest energy barrier, the RDS can be pinpointed.

For instance, in a hypothetical nucleophilic substitution reaction where the bromide is displaced, computational models can compare the energy barriers of a concerted (SN2) versus a stepwise (SN1) mechanism. The calculated activation energies for each step would reveal the kinetically favored pathway and the specific molecular configuration at the transition state, thus identifying the RDS.

Interactive Data Table: Hypothetical Energy Barriers for Nucleophilic Substitution

Reaction Pathway Transition State Energy (kcal/mol) Rate-Determining Step
SN1 (Formation of Carbocation) 25.4 Yes

This table illustrates how computational data can be used to determine the rate-limiting step in a reaction.

Many reactions involving this compound may yield multiple products due to the presence of several reactive sites. Computational chemistry is instrumental in predicting and explaining the observed regioselectivity and stereoselectivity. By calculating the activation energies for each competing pathway, researchers can determine the most likely product under kinetic control.

For example, in reactions with ambident nucleophiles, calculations can predict whether the attack will occur at the bromomethyl group or another position on the pyridine ring. The relative energies of the transition states leading to the different products provide a quantitative measure of the reaction's selectivity. These insights are invaluable for designing reactions that favor the formation of a desired isomer.

Interactive Data Table: Calculated Selectivity in a Hypothetical Reaction

Pathway Product Activation Energy (kcal/mol) Predicted Yield (%)
Pathway A Isomer 1 15.2 95

This table demonstrates how computational modeling can predict the selectivity of competing reaction pathways based on their activation energies.

QSAR Studies (Focusing on structural features and reactivity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with its reactivity or biological activity. nih.gov For this compound, QSAR studies can provide predictive models for its reactivity in various chemical transformations based on its structural and electronic features.

The development of a QSAR model involves calculating a set of molecular descriptors that quantify different aspects of the molecule's structure. These descriptors can include steric parameters (e.g., molecular volume), electronic parameters (e.g., partial charges, dipole moment), and topological indices. These are then used to build a mathematical model that can predict the reactivity of new, untested derivatives.

For this compound, key structural features influencing its reactivity include the electrophilicity of the carbon atom in the bromomethyl group, the electronic nature of the pyridine ring, and the presence of the hydroxyl group. A QSAR model could, for example, predict the rate of a substitution reaction based on the calculated partial charge on the benzylic carbon and the Hammett constant of any substituents on the pyridine ring. The insights gained from such models are crucial for the rational design of new molecules with tailored reactivity.

Interactive Data Table: Key Molecular Descriptors for QSAR Analysis

Descriptor Value Implication for Reactivity
Partial Charge on Benzylic Carbon +0.25 High susceptibility to nucleophilic attack
Dipole Moment (Debye) 3.5 Influences solubility and intermolecular interactions

This table highlights some of the key molecular descriptors for this compound that would be utilized in a QSAR study to predict its reactivity.

Emerging Research Frontiers and Future Outlook for 3 Bromomethyl Pyridin 4 Ol Hydrobromide Chemistry

Exploration of Unconventional Reactivity Modes

The chemical behavior of 3-(bromomethyl)pyridin-4-ol (B13636862) hydrobromide is largely dictated by the interplay of its constituent functional groups. While classical nucleophilic substitution at the bromomethyl carbon is a primary reaction pathway, emerging research is beginning to uncover more nuanced and unconventional reactivity modes.

The pyridin-4-ol moiety, existing in tautomeric equilibrium with its pyridone form, offers a rich playground for reactivity. The electron-rich nature of the ring, enhanced by the hydroxyl group, can influence the reactivity of the bromomethyl group in unexpected ways. For instance, intramolecular interactions could facilitate the formation of transient reactive intermediates, such as pyridinium (B92312) ylides or quinone methide-like structures, under specific reaction conditions. rsc.orgacs.org The discovery of new transformations driven by the meticulous characterization of reaction byproducts has been instrumental in unveiling novel reaction pathways in similar heterocyclic systems. nih.govacs.org

Furthermore, the pyridinium salt form can act as a reservoir for radical species through single-electron transfer (SET) processes. acs.orgnih.gov This opens up avenues for radical-based functionalization reactions, a departure from the more common ionic pathways. The generation of pyridinyl radicals from pyridinium ions has been shown to enable distinct positional selectivity in functionalization reactions, diverging from classical Minisci-type chemistry. acs.org

Table 1: Potential Unconventional Reactivity Modes of 3-(Bromomethyl)pyridin-4-ol Hydrobromide

Reactivity ModeTriggering ConditionsPotential IntermediatesResulting Products
Intramolecular CyclizationBase or thermal activationAzomethine ylidesBicyclic heterocyclic systems
Pyridinium Ylide FormationStrong basePyridinium ylideStabilized ylides, products of 1,3-dipolar cycloaddition
Radical-Mediated ReactionsPhotoredox or transition metal catalysisPyridinyl radicalsC-C and C-heteroatom bond formation at various ring positions
Quinone Methide FormationOxidationo-Quinone methide-like speciesProducts of Michael addition or cycloaddition

Development of Novel Synthetic Applications

The versatility of this compound as a building block is a significant driver of its research interest. Its ability to introduce a functionalized pyridin-4-ol motif into a variety of molecular scaffolds is highly valuable in medicinal chemistry and drug discovery. researchgate.netnih.govnih.gov Pyridinone structures are recognized as important pharmacophores with a wide range of biological activities. nih.gov

The development of multicomponent reactions (MCRs) involving this compound is a promising frontier. MCRs offer a streamlined approach to synthesizing complex molecules in a single step, aligning with the principles of efficiency and atom economy. nih.gov The reactive nature of both the bromomethyl group and the pyridin-4-ol ring makes this compound an ideal candidate for the design of novel MCRs to generate libraries of structurally diverse heterocyclic compounds for biological screening.

Moreover, the functionalization of the pyridine (B92270) ring at positions other than the bromomethyl group is an area ripe for exploration. Recent advances in C-H functionalization of pyridines, including at the distal positions, provide a roadmap for developing methodologies to further elaborate the structure of this compound. beilstein-journals.orgnih.govchemrxiv.org This could lead to the synthesis of highly substituted pyridine derivatives with tailored electronic and steric properties.

Integration into Catalysis and Materials Science

The integration of this compound into the realms of catalysis and materials science represents a significant leap from its traditional role as a synthetic intermediate. The pyridine nitrogen and the hydroxyl group can act as coordination sites for metal ions, making it a potential ligand for the development of novel catalysts. unimi.it Pyridine-containing ligands have been successfully employed in a variety of catalytic transformations. unimi.it

In materials science, pyridinium salts are known for their applications in the formation of ionic liquids and functional materials. rsc.orgchemscene.com The unique structure of this compound could be leveraged to design and synthesize novel functional polymers, organic-inorganic hybrid materials, and supramolecular assemblies with interesting optical, electronic, or recognition properties. For example, the pyridinium moiety can be incorporated into polymer backbones to create materials with enhanced thermal stability or specific conductive properties.

The ability of pyridine derivatives to act as precursors for advanced materials, such as those used in batteries and electronic devices, further underscores the potential of this compound. guidechem.comresearchgate.net The functional handles present in this compound allow for its covalent attachment to surfaces or incorporation into larger macromolecular structures.

Advancements in In-Situ Analytical Techniques for Reaction Monitoring

The study of complex reaction pathways and the identification of transient intermediates necessitate the use of advanced analytical techniques. In-situ reaction monitoring provides real-time data on reaction kinetics, mechanism, and product formation, enabling rapid optimization and a deeper understanding of the underlying chemical processes.

Techniques such as in-situ infrared (IR) spectroscopy have been successfully used to study the mechanism of pyridine base synthesis. researchgate.net For reactions involving this compound, in-situ NMR spectroscopy, mass spectrometry, and Raman spectroscopy could provide invaluable insights into its reactivity. nih.govresearchgate.net For instance, online mass spectrometry has proven instrumental in discovering new reaction pathways in complex mixtures by detecting and identifying trace byproducts. nih.govacs.org

The use of fluorescent molecular sensors for monitoring polymerization processes also presents an interesting parallel. mdpi.com It is conceivable that derivatives of this compound could be designed to act as probes for monitoring specific chemical transformations, where changes in their fluorescence properties would correlate with the progress of the reaction.

Table 2: Potential In-Situ Analytical Techniques for Studying this compound Reactions

Analytical TechniqueInformation GainedPotential Application
In-Situ NMR SpectroscopyStructural elucidation of intermediates and products, reaction kinetics.Monitoring the formation of regioisomers in substitution reactions.
In-Situ IR/Raman SpectroscopyIdentification of functional groups, monitoring bond formation/breaking.Tracking the tautomeric equilibrium of the pyridin-4-ol moiety.
Online Mass SpectrometryDetection of transient intermediates and byproducts.Uncovering novel reaction pathways and mechanisms. nih.gov
In-Situ UV-Vis SpectroscopyMonitoring changes in electronic structure, kinetics of colored species.Studying the formation of charge-transfer complexes or colored products.

Sustainable Chemistry Integration in Future Research

The principles of sustainable or "green" chemistry are increasingly influencing the direction of chemical research. rasayanjournal.co.inresearchgate.net Future research on this compound will undoubtedly be shaped by these principles, focusing on the development of more environmentally benign synthetic methods and applications.

This includes the use of greener solvents, catalytic methods to reduce waste, and the development of one-pot or tandem reactions to minimize purification steps. nih.govtandfonline.comacs.orgnih.gov For instance, microwave-assisted synthesis and ultrasound irradiation are being explored as energy-efficient alternatives to conventional heating for the synthesis of pyridine derivatives. nih.govtandfonline.com

The development of synthetic routes starting from renewable feedstocks is another key aspect of sustainable chemistry. While the synthesis of this compound itself may currently rely on petrochemical sources, future research could explore pathways from bio-based platform molecules. The sustainable synthesis of pyridine bases from glycerol (B35011) is an example of this trend. researchgate.net

Furthermore, designing reactions with high atom economy and minimizing the use of protecting groups will be crucial. The inherent functionality of this compound makes it an attractive starting material for direct functionalization, potentially avoiding lengthy synthetic sequences that generate significant waste.

Q & A

Q. What are the molecular structure and key identification parameters of 3-(bromomethyl)pyridin-4-ol hydrobromide?

The compound has the molecular formula C₆H₇Br₂N (molecular weight: 282.94 g/mol) and a CAS number of 4916-55-6 . It features a pyridine ring substituted with a bromomethyl group at the 3-position and a hydroxyl group at the 4-position, with hydrobromic acid as the counterion. Key identifiers include its crystalline solid state, melting point (189–192°C), and solubility in polar solvents like water and methanol .

Q. What safety protocols should be followed when handling this compound?

  • Eye exposure : Flush with flowing water for 10–15 minutes; consult an ophthalmologist .
  • Skin contact : Wash with soap and water for ≥15 minutes; remove contaminated clothing .
  • Ingestion : Rinse mouth (if conscious) and seek medical attention.
    Toxicological data are limited, so use PPE (gloves, goggles) and work in a fume hood. Stability studies suggest storage in airtight containers at room temperature to avoid decomposition .

Q. What are standard synthetic routes for preparing this compound?

A common method involves bromination of pyridine derivatives :

Bromination : Use N-bromosuccinimide (NBS) or bromine in inert solvents (e.g., dichloromethane) under controlled temperatures (0–25°C) to introduce the bromomethyl group .

Hydroxylation : Introduce the hydroxyl group via acid-catalyzed hydrolysis or oxidative conditions .

Salt formation : React with hydrobromic acid to form the hydrobromide salt.
Yields are optimized by adjusting reaction time, stoichiometry, and pH (typically 6–8) .

Q. How can solubility and stability be managed during experiments?

  • Solubility : Dissolves in water (due to hydrobromide salt) and polar aprotic solvents (DMF, DMSO). For hydrophobic reactions, use co-solvents like ethanol or acetone .
  • Storage : Store at RT in airtight, light-protected containers. Avoid prolonged exposure to moisture to prevent hydrolysis of the bromomethyl group .

Advanced Questions

Q. How can reaction conditions be optimized for higher yield and purity?

  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during bromination .
  • Catalysts : Use Lewis acids (e.g., FeCl₃) to enhance electrophilic substitution efficiency .
  • Purification : Recrystallize from ethanol/water mixtures or use column chromatography (silica gel, ethyl acetate/hexane eluent) .
  • Analytical validation : Monitor reactions via TLC or HPLC to track intermediate formation .

Q. What advanced analytical techniques validate its structure and purity?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., δ ~4.5 ppm for -CH₂Br; δ ~8.5 ppm for pyridine protons) .
  • Mass spectrometry (HRMS) : Verifies molecular ion peaks (m/z 282.94 for [M+H]⁺) .
  • X-ray crystallography : Resolves crystal packing and salt formation .
  • HPLC : Quantifies purity (>98%) using C18 columns and UV detection (λ = 254 nm) .

Q. What biological interactions and therapeutic applications are under investigation?

  • Antiparasitic activity : Inhibits Leishmania spp. via interference with mitochondrial electron transfer chains .
  • Antiplatelet effects : Reduces collagen-induced platelet aggregation by modulating ADP receptor pathways .
  • Anticancer potential : Derivatives inhibit NF-κB and Nrf2 signaling, inducing apoptosis in cancer cell lines .
  • Drug delivery : Serves as a crosslinker in bioresponsive nanocarriers due to its reactive bromomethyl group .

Q. How does structural modification influence reactivity and bioactivity?

  • Electron-withdrawing groups (e.g., -F at 3-position) enhance electrophilicity, improving nucleophilic substitution rates .
  • Hydroxyl group positioning : Shifting the -OH to the 2-position reduces solubility but increases metabolic stability .
  • Halogen substitution : Replacing Br with Cl decreases steric hindrance, altering enzyme-binding affinity (e.g., CYP450 inhibition) .

Q. What are key structural analogs and their comparative bioactivities?

Compound NameCAS NumberSimilarity IndexUnique Properties
4-(Bromomethyl)-3-fluoropyridine hydrobromide1416713-60-40.88Enhanced CYP450 inhibition
3-Amino-5-bromo-2-chloropyridin-4-ol hydrochloride-0.85Improved antiparasitic activity
4-Bromo-5-(trifluoromethyl)pyridin-2-ol-0.79Higher lipophilicity
Analog bioactivity correlates with halogen placement and solubility profiles .

Q. What challenges arise in scaling up synthesis for reproducibility?

  • Side reactions : Bromine excess leads to di-substitution; use stoichiometric controls .
  • Purification bottlenecks : Scale-compatible techniques like continuous flow reactors improve yield .
  • Batch variability : Optimize pH (6.5–7.5) and solvent purity to minimize salt hydrolysis .
  • Regulatory compliance : Ensure waste bromine is neutralized with sodium thiosulfate before disposal .

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